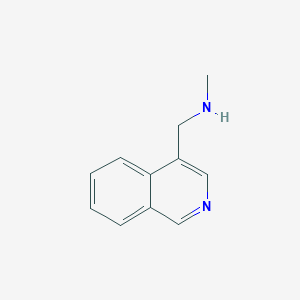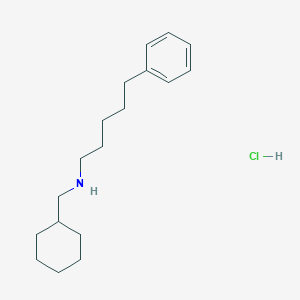![molecular formula C8H7N3O2 B114234 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione CAS No. 146950-63-2](/img/structure/B114234.png)
4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione, also known as MPP, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. MPP has been studied for its potential use in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has also been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has also been shown to reduce oxidative stress and improve mitochondrial function. In vivo studies have demonstrated that 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione in lab experiments is its relatively low cost and ease of synthesis. 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is also stable under normal laboratory conditions and has a long shelf-life. However, one limitation of using 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione. One area of interest is the development of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione-based therapies for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione in agriculture to improve crop yield and enhance plant growth. Additionally, the synthesis of novel materials using 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione as a precursor is an area of active research. Further studies are needed to fully understand the mechanism of action of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can be achieved through several methods, including the reaction of 2,3-diaminopyridine with methyl glyoxalate, or the reaction of 2,3-diaminopyridine with dimethyl oxalate in the presence of acetic acid. The purity of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can be improved through recrystallization from ethanol or methanol.
Applications De Recherche Scientifique
4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been studied for its potential use in various fields, including medicine, agriculture, and material science. In medicine, 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. In agriculture, 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been studied for its ability to enhance plant growth and improve crop yield. In material science, 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been used as a precursor for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
146950-63-2 |
|---|---|
Nom du produit |
4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione |
Formule moléculaire |
C8H7N3O2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
4-methyl-1H-pyrido[3,4-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C8H7N3O2/c1-11-6-4-9-3-2-5(6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12) |
Clé InChI |
FUXUPTRORCDGQZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CN=C2)NC(=O)C1=O |
SMILES canonique |
CN1C2=C(C=CN=C2)NC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



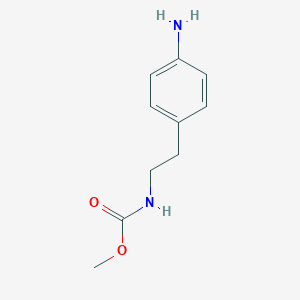
![Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-](/img/structure/B114155.png)
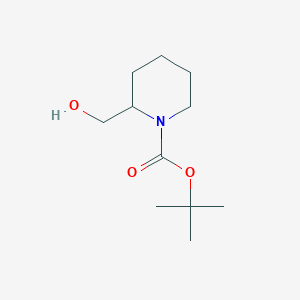
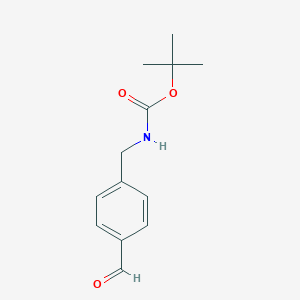
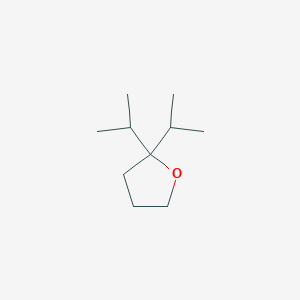

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114164.png)
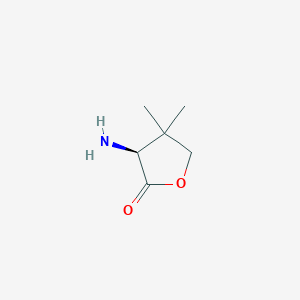
![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)


